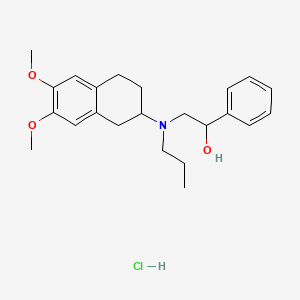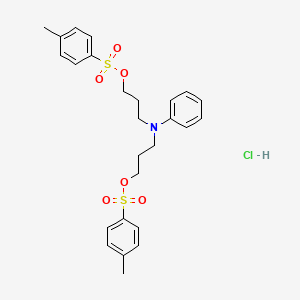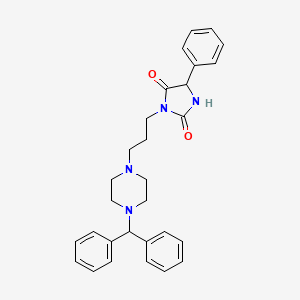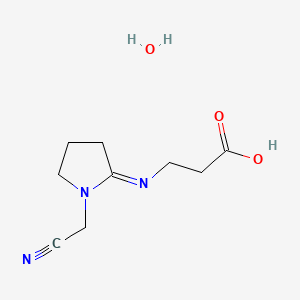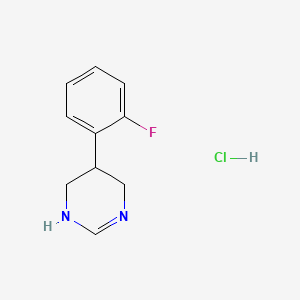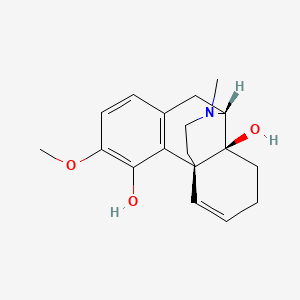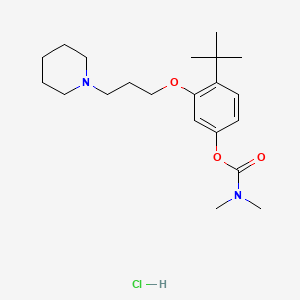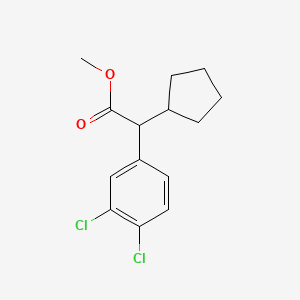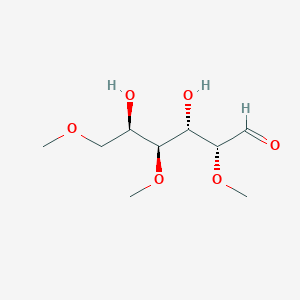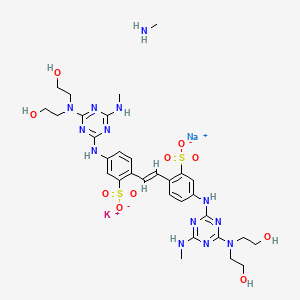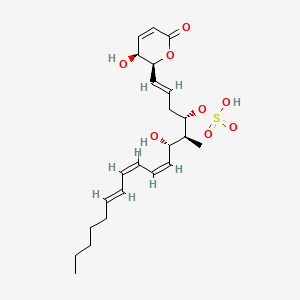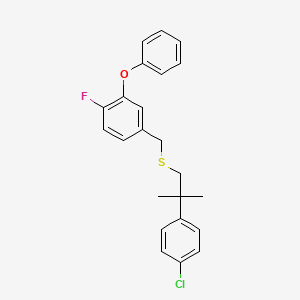
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is a complex organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with various functional groups, including a chlorophenyl group, a methylpropylthio group, a fluoro group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydroxide, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-chloro-4-(chloromethyl)-
- 4-Chlorobenzyl chloride
- 1,4-Dimethylbenzene
Uniqueness
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
83492-91-5 |
|---|---|
Formule moléculaire |
C23H22ClFOS |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
4-[[2-(4-chlorophenyl)-2-methylpropyl]sulfanylmethyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C23H22ClFOS/c1-23(2,18-9-11-19(24)12-10-18)16-27-15-17-8-13-21(25)22(14-17)26-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
Clé InChI |
JFWOUAMVZCDKSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


